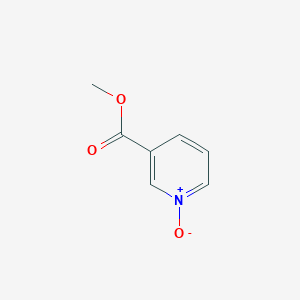

Methyl nicotinate 1-oxide

描述

Methyl nicotinate 1-oxide is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group and an N-oxide functional group

准备方法

Synthetic Routes and Reaction Conditions: Methyl nicotinate 1-oxide can be synthesized through the oxidation of methyl nicotinate. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve high purity and yield of the desired product.

化学反应分析

Reaction with Acetic Anhydride at Elevated Temperatures

When heated with acetic anhydride (Ac₂O) at 140–150°C for 2 hours, methyl nicotinate 1-oxide undergoes a complex sequence of reactions yielding three primary products :

| Product | Yield | Key Structural Features |

|---|---|---|

| Compound 7 | 9.5% | 6,7-Dihydro-6-methyl-7-methylene-5H-pyrrolo[3,4-b]pyridin-5-one 1-oxide |

| Compound 8 | 12.0% | 7-Acetoxy-7-acetoxymethyl-6,7-dihydro-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one |

| Compound 9 | 30.0% | Deacetylated derivative of 8 (7-hydroxy-7-hydroxymethyl analog) |

Mechanistic Pathway :

-

Initial 2-Acetylation : The reaction begins with acetoxylation at the C2 position of the pyridine ring, forming intermediate 7 .

-

Secondary Acetoxylation : Further reaction of 7 with Ac₂O introduces acetoxy groups at the C7 position, yielding 8 .

-

Deacetylation : Prolonged heating converts 8 to 9 via hydrolysis of the acetoxy groups .

Hydrolysis and Solvolysis Behavior

This compound exhibits instability under hydrolytic conditions:

Acid-Catalyzed Rearrangements

Heating 7 with 1N hydrochloric acid reforms 12 , demonstrating reversible reactivity :

Comparative Reactivity with Other Pyridine 1-Oxides

This compound shows distinct behavior compared to simpler pyridine N-oxides:

Experimental Validation

-

Structural Confirmation : X-ray diffraction studies validated the structures of 7 and 9 .

-

Spectroscopic Data : ¹H-NMR and ¹³C-NMR spectra confirmed regioselective acetoxylation patterns .

Key Limitations and Challenges

科学研究应用

Dermatological Uses

Methyl nicotinate 1-oxide has been investigated for its potential in dermatological applications:

- Topical Blood Flow Enhancement : A study demonstrated that topical application significantly increased blood flow in treated areas, making it useful for improving peripheral blood collection in patients with venous access difficulties .

- Assessment of Microcirculation : MN1O can serve as a provocation agent in assessing skin viability and microcirculation due to its ability to induce localized erythema and enhance perfusion .

Pain Relief

As a rubefacient, MN1O is utilized in formulations aimed at relieving muscle and joint pain:

- Muscle Pain Treatment : It is incorporated into topical analgesics for temporary relief from muscle and joint aches through enhanced local circulation .

- Veterinary Medicine : In veterinary applications, MN1O is used to treat respiratory diseases and vascular disorders in animals .

Study on Blood Flow Response

A study conducted on healthy volunteers assessed the cutaneous blood flow response to topically applied methyl nicotinate (including its oxide form). The findings revealed that:

- The application resulted in a significant increase in skin perfusion.

- Inhibition studies indicated that the vasodilatory effect was substantially reduced when prostaglandin synthesis was blocked, confirming the involvement of this pathway .

Evaluation of Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of methyl nicotinate formulations on human skin. The results showed that:

- Topical application led to transient inflammation, suggesting potential applications in inflammatory conditions.

- The study emphasized the importance of MN1O as a model compound for testing anti-inflammatory topical treatments .

Summary Table of Applications

作用机制

The mechanism of action of methyl nicotinate 1-oxide involves its interaction with biological targets through the N-oxide functional group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to therapeutic effects.

相似化合物的比较

Methyl nicotinate: The parent compound without the N-oxide group.

Nicotinic acid: The carboxylic acid derivative of nicotinic acid.

Nicotinamide: The amide derivative of nicotinic acid.

Comparison: Methyl nicotinate 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. Compared to methyl nicotinate, it has enhanced reactivity and potential for redox chemistry. Nicotinic acid and nicotinamide, while structurally related, lack the N-oxide group and therefore exhibit different chemical behaviors and biological activities.

生物活性

Methyl nicotinate 1-oxide, a derivative of methyl nicotinate, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound is an N-oxide derivative of methyl nicotinate, which itself is the methyl ester of niacin (vitamin B3). The presence of the N-oxide functional group significantly alters its biochemical interactions and pharmacological effects.

The primary biological activity associated with this compound includes:

- Vasodilation : this compound induces vasodilation by promoting the release of prostaglandins, which are local mediators that relax vascular smooth muscle. This results in increased blood flow to the application site, enhancing local circulation and potentially aiding in pain relief .

- Antimicrobial Activity : Preliminary studies suggest that methyl nicotinate derivatives may exhibit antimicrobial properties, although specific data on this compound is limited. Its structural analogs have shown varying degrees of effectiveness against microbial pathogens .

Pharmacokinetics

This compound is absorbed through the skin following topical application. It is rapidly hydrolyzed to form nicotinic acid, which is then further metabolized. The pharmacokinetic profile indicates a short half-life in the dermis (approximately 3 to 10 minutes), necessitating frequent application for sustained effects .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Vasodilatory Effects

A study conducted on healthy subjects demonstrated that topical application of methyl nicotinate resulted in significant cutaneous erythema and increased microcirculation. The involvement of nitric oxide (NO) and prostaglandin pathways was confirmed through selective inhibition experiments. Notably, the use of NSAIDs reduced the perfusion increase by 82%, indicating that prostaglandins play a critical role in mediating these effects .

Antimicrobial Potential

Research into related compounds suggests that methyl nicotinate derivatives may possess antimicrobial properties. For instance, derivatives synthesized with oxadiazole rings exhibited moderate to good inhibition against various microbial strains. Further studies are needed to specifically assess the antimicrobial efficacy of this compound itself .

Applications in Medicine and Industry

This compound has several applications:

属性

IUPAC Name |

methyl 1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBKAFFMAQAFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15905-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nicotinate 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。